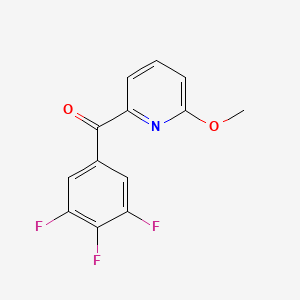

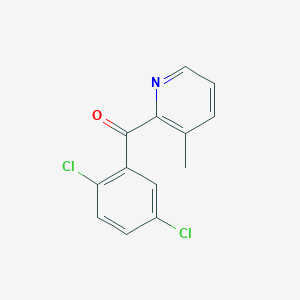

![molecular formula C14H13N3 B1421568 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1242886-45-8](/img/structure/B1421568.png)

2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine

Descripción general

Descripción

“2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Aplicaciones Científicas De Investigación

Synthesis and Development

Synthesis Techniques : A study detailed the synthesis of imidazo[1,2-a]pyridin-2-one derivatives, relevant to 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine, using microwave irradiation in ethylene glycol, showcasing a convenient synthesis method for such compounds (Tu et al., 2007).

Advanced Synthesis Strategies : Research on copper-catalyzed tandem oxidative C–H amination/cyclizations offers insights into efficient synthesis methods for imidazo[1,2-a]pyridines, demonstrating significant advancements in chemical synthesis techniques (Pericherla et al., 2013).

Innovative Synthetic Routes : A novel tandem route for producing imidazo[1,2-a]pyridines was developed, involving the amination of aryl propargylic alcohols with 2-aminopyridines and subsequent intramolecular cycloisomerization (Liu et al., 2011).

Chemical Properties and Applications

Corrosion Inhibition : A study on a derivative of imidazo[1,2-a]pyridine highlighted its potential as a corrosion inhibitor for carbon steel in saline solutions, providing insights into industrial applications of these compounds (Kubba & Al-Joborry, 2020).

Optical Properties : Research into the synthesis and optical properties of polycyclic imidazo[1,2-a]pyridine analogs revealed their strong UV absorption and fluorescence, indicating potential applications in materials science and photonics (Kielesiński et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine is Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

This compound acts as a selective COX-2 inhibitor . The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the production of inflammatory mediators .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . By inhibiting COX-2, the compound reduces inflammation, pain, and fever caused by prostaglandins .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability. These properties determine how the compound is absorbed into the body, distributed to its site of action, metabolized, and finally excreted .

Result of Action

The result of the action of this compound is a reduction in inflammation, pain, and fever . By inhibiting COX-2, the compound reduces the production of prostanoids, which are responsible for these symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the individual taking the compound . .

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells and cellular processes . For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation and pain .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can undergo various chemical reactions, including radical reactions, which can lead to the functionalization of these compounds . These reactions could potentially influence the compound’s interactions with biomolecules and its overall effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyridines can be synthesized through various reactions, including visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence . This suggests that the compound could potentially exhibit changes in its effects over time.

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to undergo various chemical reactions, which could potentially influence their metabolic pathways .

Propiedades

IUPAC Name |

2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-4-6-11(9-10)13-14(15)17-8-3-2-7-12(17)16-13/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTDBVDITGKMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

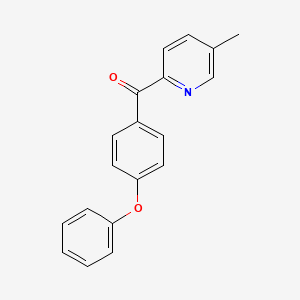

![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)

![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)

![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)